molecular formula C8H8F3NS B1361180 3-Amino-4-(methylthio)benzotrifluoride CAS No. 207974-07-0

3-Amino-4-(methylthio)benzotrifluoride

Cat. No.: B1361180
CAS No.: 207974-07-0
M. Wt: 207.22 g/mol
InChI Key: OQFOLJGOVFYDHZ-UHFFFAOYSA-N
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Description

3-Amino-4-(methylthio)benzotrifluoride is an organic compound with the molecular formula C8H8F3NS. It is a derivative of trifluorotoluene and features an amino group, a methylthio group, and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

3-Amino-4-(methylthio)benzotrifluoride is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(methylthio)benzotrifluoride typically involves the nitration of trifluorotoluene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amino group. The methylthio group is introduced through a substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions and reagents used.

    Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Iron, zinc, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzotrifluorides.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methylthio)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • 3-Aminobenzotrifluoride
  • 4-Aminobenzotrifluoride
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethoxy)aniline

Comparison: 3-Amino-4-(methylthio)benzotrifluoride is unique due to the presence of both an amino group and a methylthio group on the benzene ring, along with three fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFOLJGOVFYDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345654
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-07-0
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methylthio)benzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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